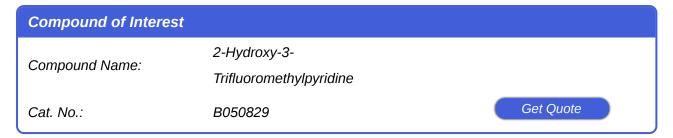


A Comprehensive Technical Guide to 2-Hydroxy-

3-Trifluoromethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Hydroxy-3-trifluoromethylpyridine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its modification, and discusses its application in the development of biologically active compounds.

Core Compound Identity and Properties

2-Hydroxy-3-trifluoromethylpyridine, also known by synonyms such as 3-(Trifluoromethyl)pyridin-2-ol and 3-(Trifluoromethyl)-2(1H)-pyridinone, is a versatile chemical intermediate.[1] Its unique molecular structure, combining a pyridine ring with a hydroxyl group and a trifluoromethyl group, makes it a valuable building block for creating more complex molecules with enhanced biological activities.[1]

CAS Number: 22245-83-6[2][3][4]

Physical and Chemical Properties

The physical and chemical characteristics of **2-Hydroxy-3-trifluoromethylpyridine** are summarized in the table below. This data is crucial for its proper handling, storage, and application in synthetic chemistry.



Property	Value	Source(s)
Molecular Formula	C6H4F3NO	[2][3]
Molecular Weight	163.10 g/mol	[2]
Appearance	Off-white crystalline powder / White powder	[4][5]
Melting Point	148 °C (sublimes) / 150-153 °C	[2][4]
Boiling Point	339 °C (lit.) / ~254.4 °C at 760 mmHg	[3][4]
Density	1.398 g/cm ³ / 1.4 ± 0.1 g/cm ³	[3][4]
Flash Point	92 °C (lit.) / 107.7 ± 25.9 °C	[3][4]
Vapor Pressure	0.0947 mmHg at 25 °C	[3]

Safety and Handling

2-Hydroxy-3-trifluoromethylpyridine is classified as an irritant and a flammable solid.[2][3] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as gloves, protective clothing, and eye/face protection.[3] It should be kept away from heat, sparks, open flames, and other ignition sources.[3] For storage, it is recommended to keep the compound in a cool, well-ventilated place.[4]

Applications in Organic Synthesis and Drug Discovery

2-Hydroxy-3-trifluoromethylpyridine serves as a crucial starting material and intermediate in the synthesis of a variety of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] The presence of the trifluoromethyl group can impart desirable properties to the final products, such as increased lipophilicity and metabolic stability, which can enhance the efficacy of drug candidates.[1]

One notable application is its use as a reactant in the synthesis of Pyrido[2,3-b]pyrazines, which are investigated for their potential as TRPV1 antagonists.[5]



Experimental Protocols

Detailed methodologies for key reactions involving **2-Hydroxy-3-trifluoromethylpyridine** are provided below. These protocols are essential for researchers working on the synthesis of its derivatives.

Nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine

This protocol describes the synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, a key intermediate for further functionalization.

Procedure:

- In a suitable reaction vessel, dissolve 20.00 g (0.12 mol) of 2-hydroxy-3-(trifluoromethyl)pyridine in 160 mL of sulfuric acid.
- Cool the solution to -10 °C.
- Slowly add 24 mL (0.55 mol) of nitric acid dropwise to the solution while maintaining the temperature at -10 °C.
- After the addition is complete, stir the reaction mixture at 40 °C for 6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water.
- Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide (NaOH) solution.
- Extract the agueous layer with ethyl acetate.
- Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.

Chlorination of 2-Hydroxy-5-nitro-3- (trifluoromethyl)pyridine



This protocol details the conversion of the hydroxyl group to a chloro group, yielding 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, another important synthetic intermediate.

Procedure:

- In a reaction vial, place 2.63 g (12.64 mmol) of 5-nitro-3-(trifluoromethyl)pyridin-2-ol.
- Slowly add 18.45 mL (253 mmol) of thionyl chloride (SOCI2) dropwise.
- Add 1.957 mL (25.3 mmol) of N,N-dimethylformamide (DMF) as a catalyst.
- Stir the reaction mixture at 100 °C for 10 hours.
- After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.
- Partition the residue between ethyl acetate and a saturated sodium bicarbonate (NaHCO3) solution for extraction.
- Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.

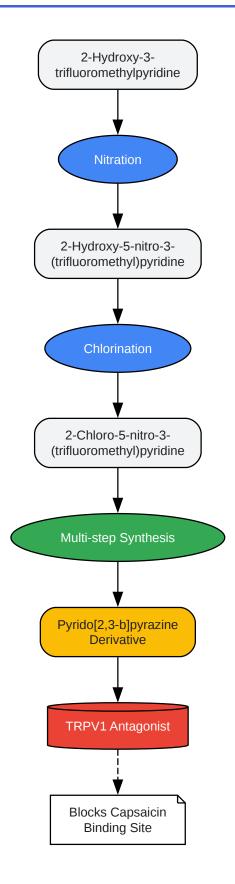
 [4]

Role in Signaling Pathways: Synthesis of TRPV1 Antagonists

While **2-Hydroxy-3-trifluoromethylpyridine** is not a direct modulator of signaling pathways, its derivatives are instrumental in the development of compounds that are. A significant application is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid **1** (TRPV1), a non-selective cation channel involved in pain perception.

The following diagram illustrates a simplified workflow for the synthesis of a generic Pyrido[2,3-b]pyrazine-based TRPV1 antagonist, highlighting the initial role of **2-Hydroxy-3-trifluoromethylpyridine**.



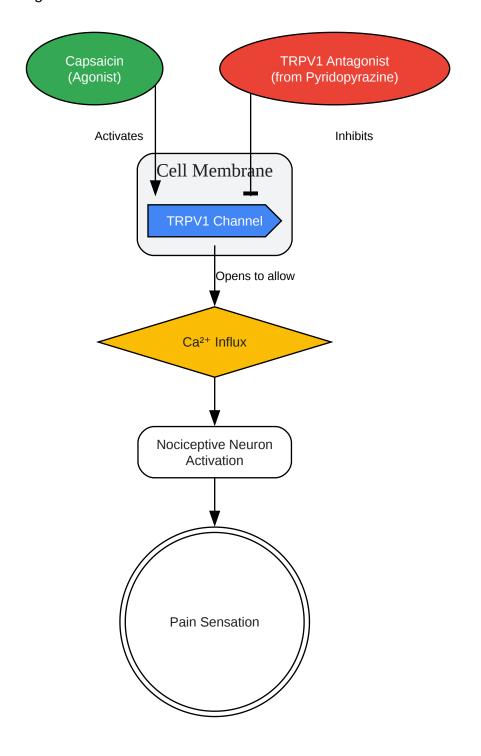


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Caption: Synthetic pathway from **2-Hydroxy-3-trifluoromethylpyridine** to a TRPV1 antagonist.

The resulting Pyrido[2,3-b]pyrazine derivatives can act as antagonists at the TRPV1 receptor. The diagram below illustrates the simplified signaling pathway of TRPV1 and the inhibitory action of such antagonists.





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Caption: Simplified TRPV1 signaling pathway and antagonist inhibition.

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